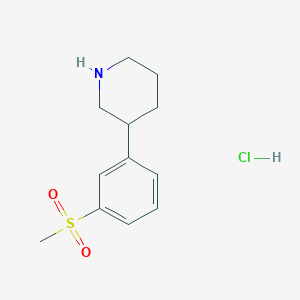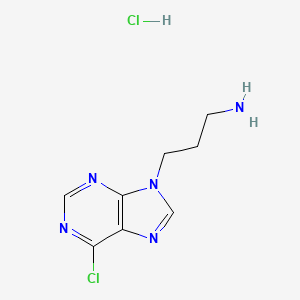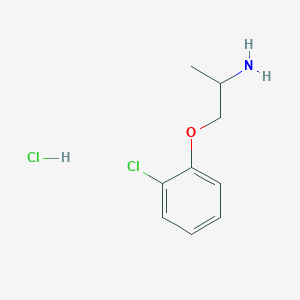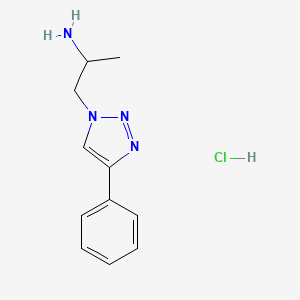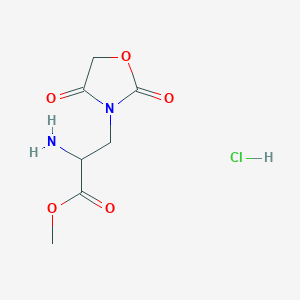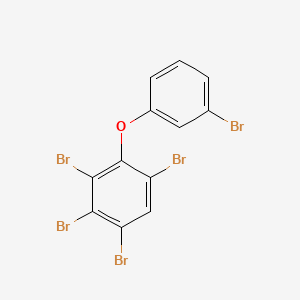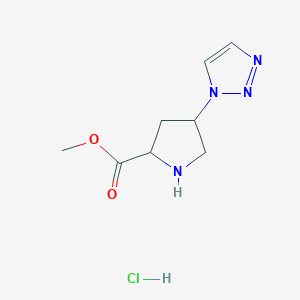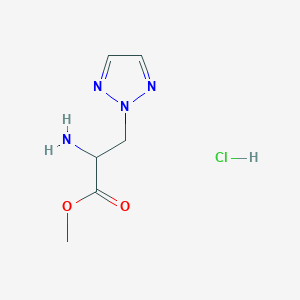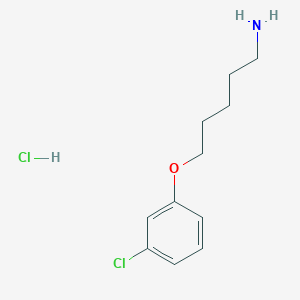
5-(4-Chlorophenoxy)pentan-1-amine hydrochloride
Vue d'ensemble
Description
“5-(4-Chlorophenoxy)pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2490430-40-3 . It has a molecular weight of 234.17 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN.ClH/c12-11-7-5-10 (6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
5-(4-Chlorophenoxy)pentan-1-amine hydrochloride: is a compound with potential applications in pharmaceutical research. Its structure suggests it could be useful in the synthesis of various pharmacologically active molecules. For instance, its chlorophenoxy moiety could be leveraged in creating new herbicide or pesticide compounds, while the pentan-1-amine segment might be involved in developing central nervous system drugs .
Agriculture
In agriculture, this compound could be explored for its herbicidal properties due to the chlorophenoxy group. It may act as a precursor for developing new agrochemicals aimed at improving crop protection. Research could focus on its efficacy against a range of plant pathogens and its environmental impact .
Material Science
The applications in material science could involve the use of 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride as a chemical intermediate in the synthesis of advanced polymers or coatings. Its molecular structure could contribute to the creation of materials with specific properties like increased durability or resistance to environmental stressors .
Environmental Science
Environmental science research might utilize this compound to study degradation processes or as a tracer in pollution tracking. Its unique chemical signature allows for its detection and monitoring in various environmental samples, aiding in the assessment of contamination levels and sources .
Biochemistry
In biochemistry, the compound’s reactivity could be harnessed to study enzyme-substrate interactions, particularly those involving amines. It could also serve as a building block in the synthesis of biomolecules or as a probe in molecular biology experiments .
Pharmacology
Pharmacological studies may investigate the compound’s bioactivity, metabolism, and potential therapeutic effects. It could be used in the development of drug delivery systems or as a part of a compound library for high-throughput screening against various biological targets .
Analytical Chemistry
5-(4-Chlorophenoxy)pentan-1-amine hydrochloride: can be important in analytical chemistry for method development, such as in chromatography or spectroscopy. Its well-defined structure makes it suitable as a standard for calibrating instruments or validating analytical methods .
Chemical Engineering
Lastly, in chemical engineering, this compound might be used in process optimization studies, looking at its behavior under different reaction conditions. It could also be part of research into novel synthesis pathways or in the design of more efficient chemical reactors .
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAGWNCFCFFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



